molecular formula C9H14ClN3O B8204329 N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride

N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride

Cat. No.: B8204329
M. Wt: 215.68 g/mol
InChI Key: YVIONUBBDPZWOX-UHFFFAOYSA-N
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Description

N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of an amino group, a methylamino group, and an acetamide group attached to a phenyl ring. This compound is often used in the synthesis of various biologically active molecules and has significant importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride typically involves the reaction of 4-nitroacetanilide with methylamine, followed by reduction to yield the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: Palladium on carbon (Pd/C) for the reduction step

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: for better control of reaction conditions

    Purification steps: such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso or nitro derivatives

    Reduction: Reduction of nitro groups to amino groups

    Substitution: Electrophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with Pd/C

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of diamino derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and dyes

    Biology: Employed in the study of enzyme inhibition and protein interactions

    Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent

    Industry: Utilized in the production of polymers and as a precursor for various chemical syntheses

Mechanism of Action

The mechanism of action of N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Methylamino)phenyl]acetamide
  • N-[4-(Dimethylamino)phenyl]acetamide
  • N-[4-(Ethylamino)phenyl]acetamide

Uniqueness

N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride is unique due to the presence of both amino and methylamino groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[4-amino-3-(methylamino)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-6(13)12-7-3-4-8(10)9(5-7)11-2;/h3-5,11H,10H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIONUBBDPZWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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